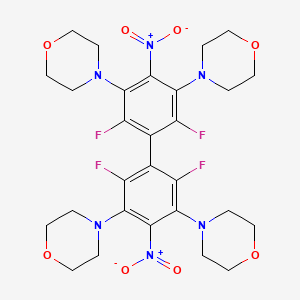![molecular formula C23H31NO2 B11103213 Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-](/img/structure/B11103213.png)
Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tert-butyl group, an isopropyl group, and a methoxyphenoxyethyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Isopropyl Group: The isopropyl group is introduced through a Grignard reaction using isopropyl magnesium bromide.
Formation of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group is synthesized separately and then attached to the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzamide derivatives with different alkyl or aryl groups.
Scientific Research Applications
4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE: is similar to other benzamide derivatives such as:
Uniqueness
The uniqueness of 4-(TERT-BUTYL)-N-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the isopropyl and methoxyphenoxyethyl groups contribute to its unique reactivity and potential biological activity.
Properties
Molecular Formula |
C23H31NO2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C23H31NO2/c1-16(2)20-12-7-17(3)15-21(20)26-14-13-24-22(25)18-8-10-19(11-9-18)23(4,5)6/h7-12,15-16H,13-14H2,1-6H3,(H,24,25) |
InChI Key |
MQTAFTPTDSSFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11103149.png)
![N-{4-[4-(1-{4-[4-(acetylamino)phenoxy]phenyl}-2,2,2-trifluoro-1-(trifluorometh yl)ethyl)phenoxy]phenyl}acetamide](/img/structure/B11103151.png)
![3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11103162.png)
![3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11103170.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11103176.png)
![ethyl 1-[2-(2,4-dimethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11103179.png)

![4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzonitrile](/img/structure/B11103191.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11103197.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone](/img/structure/B11103207.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11103208.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11103210.png)
![N-(2-oxo-2-{(2E)-2-[(3,5,5-trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)methylidene]hydrazinyl}ethyl)-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11103215.png)
